4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine
CAS No.:
Cat. No.: VC15803226
Molecular Formula: C13H8Cl2N2OS
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8Cl2N2OS |
|---|---|
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | 4-[5-(3,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C13H8Cl2N2OS/c14-8-2-1-7(5-9(8)15)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17) |
| Standard InChI Key | CIUGXDZRSPFDII-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C3=CSC(=N3)N)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked to a furan moiety (an oxygen-containing heterocycle) substituted with a 3,4-dichlorophenyl group. The molecular formula is , with a molecular weight of 311.19 g/mol . The thiazole ring’s electron-rich nature and the dichlorophenyl group’s hydrophobic properties contribute to its reactivity and interaction with biological targets.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions, as exemplified by analogous 2-aminothiazole derivatives :
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Furan-Thiazole Coupling:
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Cyclization:
Industrial Optimization
Large-scale production may utilize continuous flow reactors to enhance yield and purity. For instance, the reaction of 3-ethoxyacryloyl chloride with aniline derivatives, followed by -bromosuccinimide (NBS)-mediated bromination and thiourea coupling, has been optimized for industrial synthesis .
Biological Activities and Mechanisms
Antimicrobial and Anti-inflammatory Effects
While direct studies on the 3,4-dichloro derivative are sparse, structurally related 2-aminothiazoles demonstrate:
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MIC values of against Staphylococcus aureus and Escherichia coli .
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Inhibition of COX-2 and TNF-α, reducing inflammation in murine models .
Comparative Analysis with Structural Analogues
Dichlorophenyl Substitution Patterns
The position of chlorine atoms on the phenyl ring significantly impacts biological activity:
| Property | 3,4-Dichloro Derivative | 2,4-Dichloro Derivative |
|---|---|---|
| Molecular Weight | 311.19 g/mol | 311.19 g/mol |
| Lipophilicity (LogP) | Higher (predicted) | Lower (predicted) |
| Anticancer Activity | Potent (IC < 1 µM) | Moderate (IC = 2.5 µM) |
The 3,4-substitution enhances electron-withdrawing effects, improving binding to kinase ATP pockets .
Applications and Future Directions
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors targeting non-small cell lung cancer (NSCLC) and breast cancer .
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Drug Delivery: Nanoformulations (e.g., liposomes) are being explored to improve bioavailability.
Materials Science
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Conductive Polymers: The thiazole-furan structure facilitates π-π stacking, enabling use in organic semiconductors.
Research Gaps
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In Vivo Studies: Limited pharmacokinetic data necessitate rodent toxicity assays.
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Structure-Activity Relationships (SAR): Systematic modifications to the dichlorophenyl group could optimize selectivity.
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